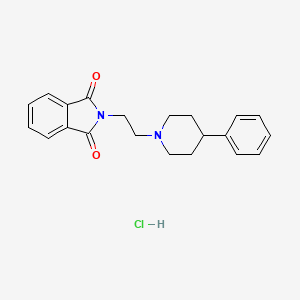

Acrivastine and pseudoephedrine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

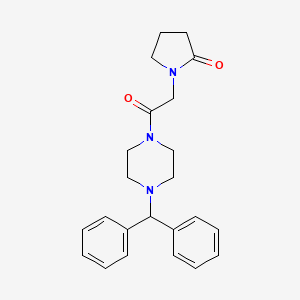

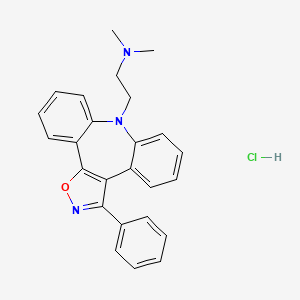

Acrivastine and pseudoephedrine hydrochloride is a combination medication used primarily for the symptomatic relief of seasonal allergic rhinitis, commonly known as hay fever. Acrivastine is an antihistamine that works by blocking the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine hydrochloride is a decongestant that narrows the blood vessels in the nasal passages, reducing nasal congestion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acrivastine is synthesized by incorporating an acrylic acid moiety onto the classical H1-antihistamine, triprolidine . The preparation method for acrivastine involves several steps, including the reaction of triprolidine with acrylic acid under specific conditions to form the desired product .

Pseudoephedrine hydrochloride is synthesized from ephedrine or methylamine. The process involves the reduction of ephedrine or pseudoephedrine using reagents such as lithium aluminum hydride or catalytic hydrogenation .

Industrial Production Methods

The industrial production of acrivastine and pseudoephedrine hydrochloride involves large-scale chemical synthesis using the aforementioned synthetic routes. The compounds are then purified and formulated into capsules or tablets for medical use .

Análisis De Reacciones Químicas

Types of Reactions

Acrivastine undergoes various chemical reactions, including:

Oxidation: Acrivastine can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of acrivastine can lead to the formation of reduced analogs.

Substitution: Acrivastine can undergo substitution reactions, particularly at the pyridine ring.

Pseudoephedrine hydrochloride undergoes:

Oxidation: Oxidation of pseudoephedrine can produce norephedrine.

Reduction: Reduction reactions can convert pseudoephedrine to methamphetamine.

Substitution: Substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced analogs, and substituted compounds for acrivastine, and norephedrine, methamphetamine, and substituted aromatic compounds for pseudoephedrine .

Aplicaciones Científicas De Investigación

Acrivastine and pseudoephedrine hydrochloride have several scientific research applications:

Chemistry: Used as model compounds in studying the mechanisms of antihistamines and decongestants.

Biology: Employed in research on allergic reactions and the body’s response to histamine.

Industry: Utilized in the pharmaceutical industry for the development of new allergy medications.

Mecanismo De Acción

Acrivastine works by competitively blocking H1 receptors, preventing histamine from binding and exerting its effects, which include itching, sneezing, and increased mucus production . Pseudoephedrine hydrochloride acts as an α- and β-adrenergic receptor agonist, causing vasoconstriction in the nasal passages and reducing congestion .

Comparación Con Compuestos Similares

Similar Compounds

Cetirizine: Another antihistamine used for allergic rhinitis but with a longer half-life and less sedative effect.

Phenylephrine: A decongestant similar to pseudoephedrine but with a shorter duration of action and different receptor affinity.

Uniqueness

Acrivastine and pseudoephedrine hydrochloride combination is unique due to its rapid onset of action and effectiveness in relieving both nasal congestion and other allergic symptoms. The combination of an antihistamine and a decongestant provides comprehensive relief for patients suffering from seasonal allergic rhinitis .

Propiedades

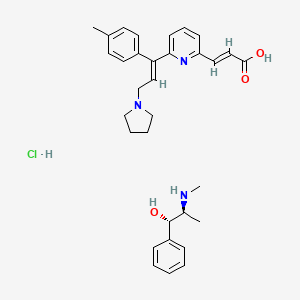

Número CAS |

926042-19-5 |

|---|---|

Fórmula molecular |

C32H40ClN3O3 |

Peso molecular |

550.1 g/mol |

Nombre IUPAC |

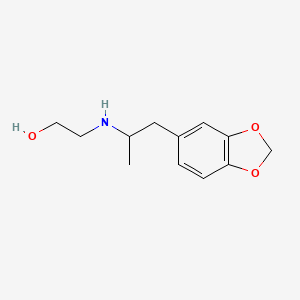

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C22H24N2O2.C10H15NO.ClH/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3;1H/b12-11+,20-13+;;/t;8-,10+;/m.0./s1 |

Clave InChI |

SQXPPECBPHSOSQ-GNWPWZHSSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl |

SMILES canónico |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.